molecular formula C9H7F4NS B13587270 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide

Katalognummer: B13587270
Molekulargewicht: 237.22 g/mol
InChI-Schlüssel: JPYBHUUDZGUHKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide is an organic compound with the molecular formula C9H7F4NS. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethanethioamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with thiourea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanethioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid

Uniqueness

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with an ethanethioamide moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C9H7F4NS

Molekulargewicht

237.22 g/mol

IUPAC-Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanethioamide

InChI

InChI=1S/C9H7F4NS/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H2,14,15)

InChI-Schlüssel

JPYBHUUDZGUHKE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.